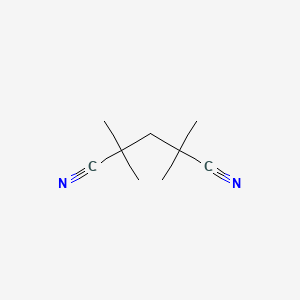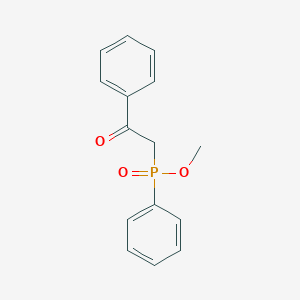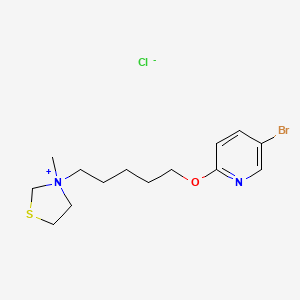
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinium core, a bromopyridyl group, and a pentyl linker, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bromopyridyl Intermediate: The synthesis begins with the bromination of 2-pyridyl compounds to form 5-bromo-2-pyridyl derivatives.
Pentyl Linker Attachment: The bromopyridyl intermediate is then reacted with a pentyl halide under basic conditions to form the pentyl-substituted pyridyl compound.
Thiazolidinium Ring Formation: The final step involves the cyclization of the pentyl-substituted pyridyl compound with a thiazolidine derivative in the presence of a suitable catalyst to form the thiazolidinium ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiazolidinium ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiazolidinium ring.
Reduction Products: Reduced forms of the thiazolidinium ring.
科学研究应用
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridyl group can form strong interactions with active sites, while the thiazolidinium ring can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context.
相似化合物的比较
Similar Compounds
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-1,3-thiazolidine hydrochloride
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-4-methyl-1,3-thiazolidine hydrochloride
Uniqueness
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride stands out due to its specific combination of a bromopyridyl group and a thiazolidinium ring, which imparts unique chemical and biological properties
属性
CAS 编号 |
41288-05-5 |
|---|---|
分子式 |
C14H22BrClN2OS |
分子量 |
381.8 g/mol |
IUPAC 名称 |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-3-methyl-1,3-thiazolidin-3-ium;chloride |
InChI |
InChI=1S/C14H22BrN2OS.ClH/c1-17(8-10-19-12-17)7-3-2-4-9-18-14-6-5-13(15)11-16-14;/h5-6,11H,2-4,7-10,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
GQXCKOFQLIXWQR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCSC1)CCCCCOC2=NC=C(C=C2)Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




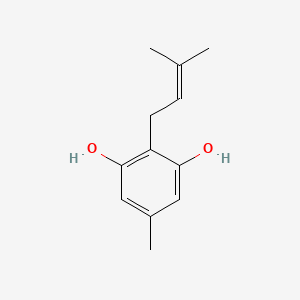
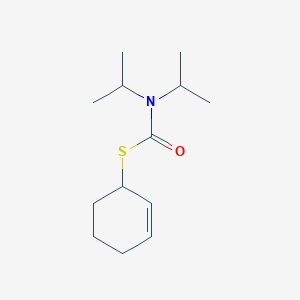
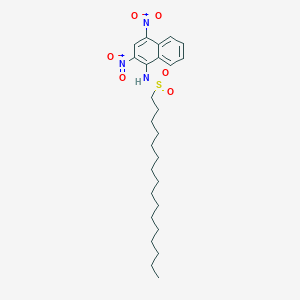
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
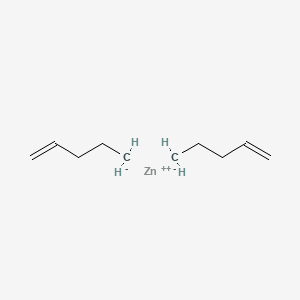

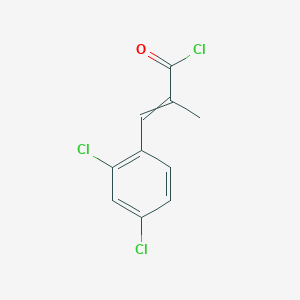
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
